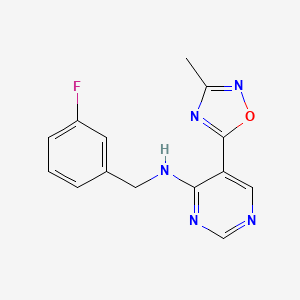![molecular formula C24H16ClN5O4 B2743660 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-20-3](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H16ClN5O4 and its molecular weight is 473.87. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
Triazoloquinazolines and their derivatives have been synthesized through various chemical reactions, including cyclocondensation and reactions with isocyanates, to produce compounds with potential biological activities. For example, the reactions of anthranilamide with isocyanates led to the synthesis of new compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which were obtained through different methods including direct reflux in methanol or stirring at room temperature in acetonitrile (J. Chern et al., 1988). Another study involved the synthesis of 3-heteroaryl 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating triazoloquinazoline or thiazole moieties, showing potential antibacterial activities (M. M. Gineinah, 2001).
Biological Evaluation
Compounds within this chemical family have been evaluated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, certain derivatives exhibited significant antimicrobial and nematicidal properties against a variety of microorganisms and nematodes, with some compounds showing activity levels comparable to standard drugs (C. Sanjeeva Reddy et al., 2016). Another study focused on the design, synthesis, and biological evaluation of benzothiazole-based triazoloquinazoline derivatives, highlighting their antioxidant and antibacterial activities and suggesting their potential as lead molecules for further pharmacological studies (R. Gadhave, B. Kuchekar, 2020).
Anticancer and Antitumor Applications
Some derivatives of triazoloquinazoline have been explored for their anticancer and antitumor activities. For example, a study on the cytotoxicity and DNA damage detection by a specific quinazoline derivative on human cancer cell line HeLa demonstrated its potential as an anticancer drug (R. Ovádeková et al., 2005). Additionally, water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized to improve solubility and showed up to 6-fold more cytotoxicity than CB30865, retaining its novel biochemical characteristics (V. Bavetsias et al., 2002).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the triazoloquinazoline ring system through a series of reactions. The benzodioxolylmethyl and chlorophenyl groups are introduced through selective functionalization of the triazoloquinazoline ring system.", "Starting Materials": [ "4-chloroaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "1,3-benzodioxole", "hydrazine hydrate", "sodium hydroxide", "acetic acid", "sodium chloride", "sodium carbonate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-4-chloroaniline by condensation of 4-chloroaniline and 2-nitrobenzaldehyde in ethanol with catalytic amount of acetic acid.", "Step 2: Reduction of 2-nitrobenzylidene-4-chloroaniline to 4-chlorobenzylamine using hydrazine hydrate in ethanol.", "Step 3: Synthesis of 3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester by reaction of 4-chlorobenzylamine, ethyl acetoacetate, and sodium ethoxide in ethanol.", "Step 4: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide by reaction of 3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester, 1,3-benzodioxole, and sodium hydroxide in ethanol followed by acidification with acetic acid and recrystallization from diethyl ether and water." ] } | |
CAS番号 |
1031649-20-3 |
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
分子式 |
C24H16ClN5O4 |
分子量 |
473.87 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H16ClN5O4/c25-16-5-2-14(3-6-16)21-22-27-24(32)17-7-4-15(10-18(17)30(22)29-28-21)23(31)26-11-13-1-8-19-20(9-13)34-12-33-19/h1-10,29H,11-12H2,(H,26,31) |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




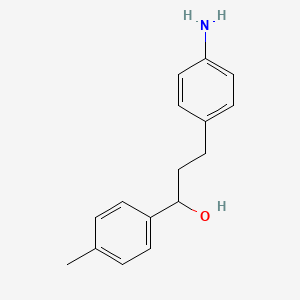
![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)

![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)
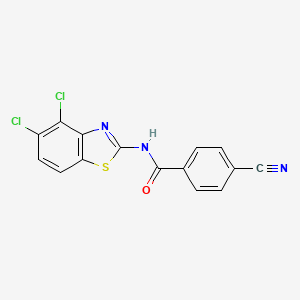
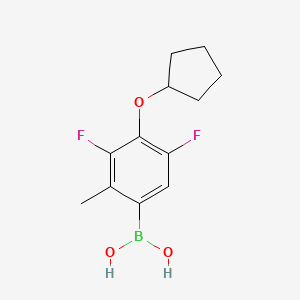
![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2743591.png)

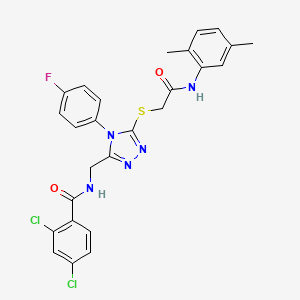
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2743595.png)
![Ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2743598.png)
![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)
